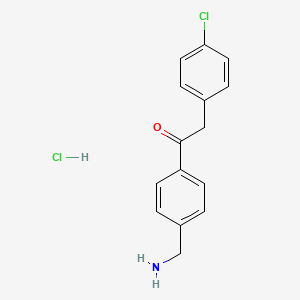
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is a synthetic organic compound that features both an aminomethyl group and a chlorophenyl group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and 4-aminomethylbenzene.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-aminomethylbenzene in the presence of a suitable catalyst to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the chlorine atom.
1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride: Contains a fluorine atom instead of chlorine.
Uniqueness
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is unique due to the presence of both the aminomethyl and chlorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15Cl2NO |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H |
Clave InChI |
VWPSYOPTCHOCIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
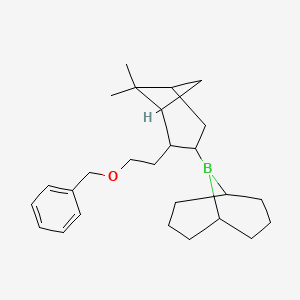
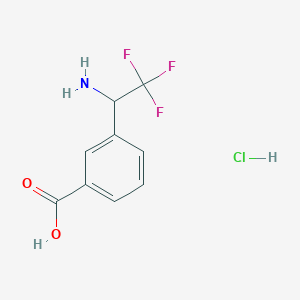
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)

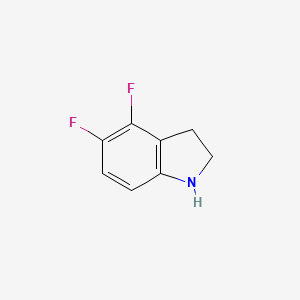
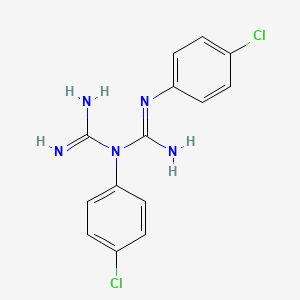

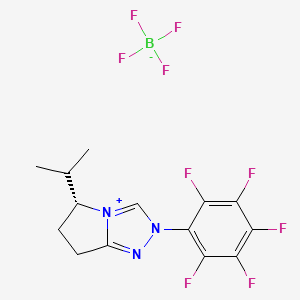
![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
![3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12276583.png)


![ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
